molecular formula C8H6N2O3 B2838140 2-Aminobenzo[d]oxazole-5-carboxylic acid CAS No. 345958-13-6

2-Aminobenzo[d]oxazole-5-carboxylic acid

Cat. No. B2838140
CAS RN: 345958-13-6
M. Wt: 178.147
InChI Key: HDSPGGFTQAEPDL-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]oxazole-5-carboxylic acid is a compound with the molecular formula C8H6N2O3 . It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

The synthesis of oxazoles, including 2-Aminobenzo[d]oxazole-5-carboxylic acid, often involves the reaction of amino alcohols with nitriles, carboxylic acid, and aldehydes . A specific synthesis pathway for 2-Aminobenzo[d]oxazole-5-carboxylic acid involves the reaction of methyl 3-amino-4-hydroxybenzoate with cyanogen bromide .


Molecular Structure Analysis

The molecular structure of 2-Aminobenzo[d]oxazole-5-carboxylic acid consists of a 5-membered oxazole ring fused with a benzene ring . The oxazole ring contains one oxygen atom and one nitrogen atom .


Chemical Reactions Analysis

Oxazoles, including 2-Aminobenzo[d]oxazole-5-carboxylic acid, are known to participate in a variety of chemical reactions. The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Scientific Research Applications

Synthetic Organic Chemistry

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Drug Discovery

The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . There has been a large upsurge in the synthesis of benzoxazole via different pathways .

Synthetic Methodologies

A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Green Chemistry

The research is focused on synthetic organic chemistry, heterocyclic synthesis, green chemistry and medicinal chemistry .

Eco-friendly Pathways

Her research work focuses on the chemistry of heterocyclic scaffolds, their synthesis using different catalytic systems and eco-friendly pathways, and their bio-applicability against various lethal diseases .

Antifungal Effects

Finally, the in vivo antifungal effects of the promising compounds were conducted against Botrytis cinerea on tomato at 100 μg/mL .

Mechanism of Action

Target of Action

The compound 2-amino-1,3-benzoxazole-5-carboxylic acid, also known as 5-Benzoxazolecarboxylic acid, 2-amino- or 2-Aminobenzo[d]oxazole-5-carboxylic acid, is a benzoxazole derivative . Benzoxazole derivatives are known to target various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of disease formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . These interactions can lead to changes in the function of the target proteins or enzymes, thereby affecting the progression of diseases.

Biochemical Pathways

Benzoxazole derivatives are known to affect various pathways involved in disease formation and proliferation, such as those involving dna topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc .

Result of Action

Benzoxazole derivatives, including 2-amino-1,3-benzoxazole-5-carboxylic acid, exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and so on . The specific molecular and cellular effects of this compound would depend on its interaction with its target proteins or enzymes and the resulting changes in their function.

properties

IUPAC Name

2-amino-1,3-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSPGGFTQAEPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzo[d]oxazole-5-carboxylic acid

CAS RN

345958-13-6
Record name 2-amino-1,3-benzoxazole-5-carboxylic acid
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